Ethyl 4-methyl-2-oxopentanoate
CAS No.: 26073-09-6
Cat. No.: VC3712914
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26073-09-6 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | ethyl 4-methyl-2-oxopentanoate |
| Standard InChI | InChI=1S/C8H14O3/c1-4-11-8(10)7(9)5-6(2)3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | MGSWAHQQBHNCEI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)CC(C)C |
| Canonical SMILES | CCOC(=O)C(=O)CC(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 4-methyl-2-oxopentanoate has the molecular formula C₈H₁₄O₃ . The structure consists of a main carbon chain with an ethyl ester group (-COOEt) at one end, a ketone group at the second carbon position, and a branched isopropyl group (derived from the 4-methyl arrangement). This molecular architecture gives the compound its characteristic reactivity and physical properties. The carbon backbone arrangement resembles that of the amino acid leucine, but with a keto group instead of an amino group at the alpha position.
Physical Properties
The compound exists as a colorless to pale yellow liquid under standard conditions, with a characteristic fruity odor that makes it potentially useful in flavoring and fragrance applications . Its molecular weight is 158.19 g/mol, as computed by PubChem 2.2 . The compound exhibits moderate volatility and possesses solubility characteristics typical of medium-chain esters: good solubility in organic solvents such as alcohols, ethers, and hydrocarbons, but limited solubility in water . This solubility profile is consistent with its moderately polar nature, containing both hydrophobic (alkyl chains) and hydrophilic (carbonyl) groups.
Chemical Properties
As an α-ketoester, ethyl 4-methyl-2-oxopentanoate contains two carbonyl functional groups in close proximity, which significantly influences its chemical behavior. The ketone group at the 2-position is electrophilic and can participate in nucleophilic addition reactions, while the ester group can undergo typical ester transformations such as hydrolysis, transesterification, and reduction. The compound can participate in various chemical reactions including:
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Hydrolysis of the ester group to form the corresponding acid
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Reduction of the ketone group to form a secondary alcohol
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Nucleophilic additions at the ketone carbonyl
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Enolization at the α-carbon position between the two carbonyl groups
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Transesterification reactions to form different esters
These reaction pathways make the compound versatile in organic synthesis applications.
Nomenclature and Identification
Systematic Names and Synonyms
Table 1: Names and Synonyms of Ethyl 4-methyl-2-oxopentanoate
| Systematic Names and Common Synonyms | Registry Number |
|---|---|
| Ethyl 4-methyl-2-oxopentanoate | 26073-09-6 |
| Ethyl 4-methyl-2-oxovalerate | 26073-09-6 |
| Pentanoic acid, 4-methyl-2-oxo-, ethyl ester | 26073-09-6 |
| 4-METHYL-2-OXO-PENTANOIC ACID ETHYL ESTER | 26073-09-6 |
| Ethyl 2-oxo-4-methylpentanoate | 26073-09-6 |
| Ethyl α-ketoisocaproate | 26073-09-6 |
| Valeric acid, 4-methyl-2-oxo-, ethyl ester | 26073-09-6 |
The variety of names reflects different naming conventions and the emphasizing of different structural aspects of the molecule. For instance, "Ethyl α-ketoisocaproate" emphasizes its relationship to isocaproic acid with a keto group at the alpha position .
Chemical Identifiers
To facilitate precise identification and database referencing, ethyl 4-methyl-2-oxopentanoate is associated with several standardized chemical identifiers. These identifiers are crucial for unambiguous compound identification in scientific literature, chemical databases, and regulatory documentation. Table 2 summarizes the key chemical identifiers for this compound.
Table 2: Chemical Identifiers for Ethyl 4-methyl-2-oxopentanoate
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 26073-09-6 |
| InChI | InChI=1S/C8H14O3/c1-4-11-8(10)7(9)5-6(2)3/h6H,4-5H2,1-3H3 |
| InChIKey | MGSWAHQQBHNCEI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)CC(C)C |
| PubChem CID | 117716 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Product Reference | Purity | Estimated Delivery | Notes |
|---|---|---|---|
| IN-DA002RL7 | 95% | April 22, 2025 | Standard grade |
| 10-F209237 | 95.0% | May 2, 2025 | Standard grade |
| TR-E945647 | Not specified | June 2, 2025 | Deuterated variant |
| 3D-FE141825 | Min. 95% | Not available | Discontinued product |
This data suggests that the compound remains in active commercial circulation, with varied formulations including isotopically labeled variants that may be used for specialized analytical applications .
Current Research Landscape
Related Compounds
Research on related compounds can provide insight into potential applications and properties of ethyl 4-methyl-2-oxopentanoate. For instance, research on ethyl 2-hydroxy-4-methylpentanoate (ethyl dl-leucate) has shown interesting enantiomeric distributions in wines, with sensory impacts on fruity aromas . This suggests that similar ester derivatives might have applications in food science and sensory analysis, potentially extending to ethyl 4-methyl-2-oxopentanoate as well.
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